N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-2-chloroacetamide
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Overview
Description
N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-2-chloroacetamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound belongs to the class of indolizines, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-2-chloroacetamide typically involves the reaction of 1,2,3,5,6,7,8,8a-octahydroindolizine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The general reaction scheme is as follows:
1,2,3,5,6,7,8,8a-octahydroindolizine+chloroacetyl chloride→this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-2-chloroacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.
Hydrolysis: In the presence of water or aqueous base, the chloroacetamide group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation may produce a ketone or carboxylic acid.
Scientific Research Applications
N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-2-chloroacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-2-chloroacetamide involves its interaction with specific molecular targets and pathways. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This covalent modification can lead to changes in cellular processes and pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-2-methylsulfonylbenzamide
- N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-5-methyl-1,2-oxazole-3-carboxamide
- N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)benzenesulfonamide
Uniqueness
N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-2-chloroacetamide is unique due to its specific structural features, particularly the presence of the chloroacetamide group. This functional group imparts distinct reactivity and potential biological activity compared to other similar compounds. Its ability to undergo various chemical reactions and form covalent bonds with biological targets makes it a valuable compound for research and development.
Properties
IUPAC Name |
N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-2-chloroacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O/c11-7-10(14)12-8-4-6-13-5-2-1-3-9(8)13/h8-9H,1-7H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPOTMQIAXOPTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCC(C2C1)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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